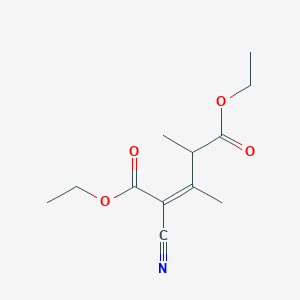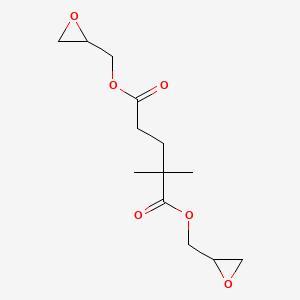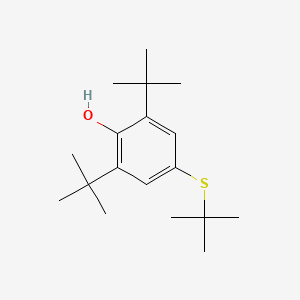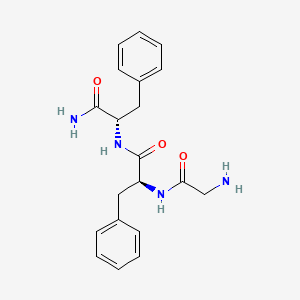![molecular formula C19H14N4O B14685774 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene CAS No. 24150-48-9](/img/structure/B14685774.png)
2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxa-21,22,23,24-tetrazapentacyclo[162113,618,11113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its intricate arrangement of atoms, which includes multiple rings and heteroatoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pentacyclic structure. Key steps in the synthesis may include:
Formation of Intermediates: Initial steps involve the preparation of precursor molecules through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions, often facilitated by catalysts or specific reaction conditions, to form the pentacyclic core.
Functionalization: Additional functional groups may be introduced through reactions such as halogenation, nitration, or sulfonation to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: Influencing cellular pathways such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2,7,12,17-tetrakis(4-bromophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
- 21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene
Uniqueness
2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen heteroatoms within its pentacyclic structure. This distinct configuration imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
24150-48-9 |
|---|---|
分子式 |
C19H14N4O |
分子量 |
314.3 g/mol |
IUPAC名 |
2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C19H14N4O/c1-3-14-10-16-5-7-18(22-16)24-19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h1-11,18,20-21H |
InChIキー |
BPHCDHURJXQJJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC1OC3=NC(=CC4=CC=C(N4)C=C5C=CC(=C2)N5)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)










